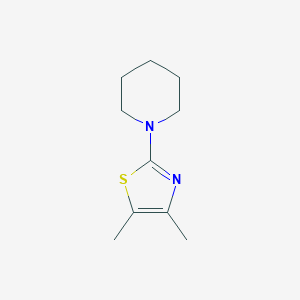

4,5-Dimethyl-2-(piperidin-1-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3 |

InChI Key |

UEIWVHWUUSNTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCC2)C |

Origin of Product |

United States |

Structural Characterization and Elucidation of 4,5 Dimethyl 2 Piperidin 1 Yl Thiazole

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide foundational information on the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the dimethyl substituents, and the piperidine (B6355638) ring.

Piperidine Protons: The ten protons of the piperidine ring would typically appear as overlapping multiplets in the upfield region of the spectrum. The two axial and two equatorial protons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded of the piperidine group, likely appearing around 3.0-3.5 ppm. The remaining six protons (β- and γ-protons) would likely resonate further upfield, between 1.5 and 1.8 ppm.

Thiazole Methyl Protons: The two methyl groups attached to the thiazole ring at positions 4 and 5 are in different chemical environments and would be expected to appear as two distinct singlets, likely in the range of 2.1-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Thiazole Carbons: The spectrum would show three signals for the thiazole ring carbons. The carbon at position 2 (C2), bonded to two nitrogen atoms and a sulfur atom, would be the most deshielded, with a chemical shift anticipated in the 160-170 ppm region. The C4 and C5 carbons, each bearing a methyl group, would appear in the aromatic region, typically between 120 and 145 ppm.

Piperidine Carbons: Three distinct signals are expected for the piperidine ring carbons. The two carbons alpha to the nitrogen would appear around 50-55 ppm, the two beta carbons around 25-30 ppm, and the single gamma carbon around 23-27 ppm.

Methyl Carbons: The two methyl carbons attached to the thiazole ring would have chemical shifts in the upfield region, typically between 10 and 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole-C2 | - | 160-170 |

| Thiazole-C4 | - | 120-145 |

| Thiazole-C5 | - | 120-145 |

| Piperidine-Cα | 3.0-3.5 (m, 4H) | 50-55 |

| Piperidine-Cβ | 1.5-1.8 (m, 4H) | 25-30 |

| Piperidine-Cγ | 1.5-1.8 (m, 2H) | 23-27 |

| Thiazole-CH₃ | 2.1-2.4 (s, 6H) | 10-15 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N Stretching: The carbon-nitrogen double bond (C=N) within the thiazole ring is expected to show a characteristic stretching absorption in the region of 1600-1650 cm⁻¹.

C=C Stretching: The carbon-carbon double bond (C=C) of the thiazole ring will likely have an absorption band around 1500-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N single bond connecting the piperidine ring to the thiazole ring would appear in the 1250-1350 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond within the thiazole ring typically gives rise to weaker absorptions in the fingerprint region, often around 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch (Thiazole) | 1600-1650 |

| C=C Stretch (Thiazole) | 1500-1580 |

| C-N Stretch (Piperidine-Thiazole) | 1250-1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and can aid in structural elucidation. For this compound (C₁₀H₁₆N₂S), the electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent molecular ion peak at an m/z value of 196, corresponding to the molecular weight of the compound.

Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z 197 (M+1) and m/z 198 (M+2) would also be observed.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the piperidine ring or parts of it, as well as fragmentation of the thiazole ring itself, leading to characteristic daughter ions.

X-ray Crystallography for Precise Molecular Geometry

While spectroscopic data confirms the chemical structure, X-ray crystallography on a single crystal provides the most precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. No publicly available crystal structure for this compound has been found. The following sections describe the expected findings based on the analysis of structurally similar compounds.

Bond Lengths and Angles Analysis

The analysis would reveal the precise geometry of the thiazole and piperidine rings.

Thiazole Ring: The bond lengths within the 4,5-dimethylthiazole (B1345194) ring would be expected to be intermediate between typical single and double bonds, reflecting its aromatic character. For instance, the S-C and C-N bond lengths would be consistent with other substituted thiazole systems.

Piperidine Ring: The C-C and C-N bond lengths within the piperidine ring would be typical for saturated heterocyclic systems. The bond angles would be close to the tetrahedral angle of 109.5°, consistent with a chair conformation.

Inter-ring Linkage: The C2-N bond connecting the thiazole and piperidine rings would be a key parameter, and its length would indicate the degree of electronic interaction between the two ring systems.

Torsion Angles and Conformational Preferences

Torsion angles define the conformation of the molecule, particularly the orientation of the piperidine ring relative to the thiazole ring.

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.

Relative Ring Orientation: The torsion angle around the C2-N bond would determine the rotational orientation of the piperidine ring with respect to the planar thiazole ring. The preferred conformation would likely be one that minimizes steric hindrance between the protons on the piperidine ring (at the α-positions) and the methyl group at the C5 position of the thiazole ring. This steric interaction could lead to a slightly twisted arrangement rather than a perfectly coplanar or perpendicular one.

Intermolecular Interactions and Crystal Packing

The molecule of this compound is composed of a central 4,5-dimethylthiazole ring and a piperidine ring. The nature of these rings and the atoms they contain suggest that the crystal packing would likely be stabilized by a combination of weak non-covalent interactions. These may include:

C–H···N Interactions: The nitrogen atoms in both the thiazole and piperidine rings could potentially act as weak hydrogen bond acceptors for hydrogen atoms attached to carbon atoms from neighboring molecules.

C–H···S Interactions: The sulfur atom in the thiazole ring, with its lone pairs of electrons, could also participate in weak hydrogen bonding with hydrogen atoms from adjacent molecules.

Dipole-Dipole Interactions: The presence of nitrogen and sulfur atoms introduces polarity into the molecule, which could lead to dipole-dipole interactions that would influence the orientation of the molecules within the crystal lattice.

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Potential Donor/Acceptor Atoms | Description |

| Van der Waals Forces | All atoms | Non-specific attractive forces arising from temporary fluctuations in electron density. |

| C–H···N | C-H groups and N atoms of thiazole and piperidine rings | Weak hydrogen bonds where a hydrogen atom bonded to a carbon acts as the donor. |

| C–H···S | C-H groups and the S atom of the thiazole ring | Weak hydrogen bonds involving the sulfur atom as the acceptor. |

| Dipole-Dipole Interactions | Polar bonds within the molecule (e.g., C-N, C-S) | Electrostatic interactions between the permanent dipoles of adjacent molecules. |

Note: This table is based on a theoretical analysis of the molecular structure, as experimental crystallographic data is not available in the public domain.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.

The molecular formula for this compound is C₁₀H₁₆N₂S. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 61.18 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.22 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.33 |

| Total | 196.312 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula C₁₀H₁₆N₂S. Experimental elemental analysis data for this specific compound from peer-reviewed scientific literature is not available in the conducted searches.

In a typical experimental setting, a sample of the synthesized this compound would be analyzed, and the resulting experimental mass percentages would be expected to be in close agreement with the theoretical values presented above, typically within a ±0.4% margin, to confirm the compound's identity and purity. While reports on the synthesis of other novel thiazole derivatives often include such elemental analysis for characterization, specific published data for this compound could not be located. nih.govmdpi.com

Theoretical Investigations and Computational Chemistry for 4,5 Dimethyl 2 Piperidin 1 Yl Thiazole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4,5-Dimethyl-2-(piperidin-1-yl)thiazole, DFT methods can be employed to elucidate its fundamental chemical characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G**) to perform these calculations. researchgate.netmdpi.com

The first step in the computational analysis of this compound is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Value |

|---|---|

| C=N (thiazole ring) Bond Length | ~1.30 Å |

| C-S (thiazole ring) Bond Length | ~1.75 Å |

| C-N (piperidine ring) Bond Length | ~1.47 Å |

| C-C=C (thiazole ring) Bond Angle | ~115° |

| C-N-C (piperidine ring) Bond Angle | ~112° |

The energetic stability of the molecule is also determined through these calculations, providing the total energy of the optimized structure. This value is essential for comparing the relative stabilities of different conformers or isomers.

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Example Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Visualization of the HOMO and LUMO orbitals can reveal the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich thiazole (B1198619) ring and the nitrogen of the piperidine (B6355638) ring, while the LUMO may be distributed over the thiazole ring.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (thiazole) | 1650-1550 |

| C-N stretch | 1350-1250 |

| C-S stretch | 750-650 |

The magnetic shielding tensors of the hydrogen and carbon atoms in this compound can be calculated using DFT, which in turn allows for the prediction of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are valuable for interpreting experimental NMR data and confirming the structural assignments of the molecule.

Example Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Thiazole-CH₃ | ~2.2 - 2.4 | ~12 - 15 |

| Piperidine-CH₂ (adjacent to N) | ~3.0 - 3.2 | ~50 - 55 |

| Piperidine-CH₂ (other) | ~1.5 - 1.7 | ~24 - 28 |

| Thiazole C2 | - | ~160 - 165 |

| Thiazole C4/C5 | - | ~120 - 130 |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed to predict its binding affinity and interaction with various biological targets. The process involves preparing the 3D structures of both the ligand and the receptor, and then using a docking algorithm to explore possible binding poses.

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding energy of the ligand-receptor complex. A lower binding energy generally indicates a more favorable interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the nitrogen atoms in the thiazole and piperidine rings of this compound could act as hydrogen bond acceptors, while the methyl and piperidine methylene (B1212753) groups could engage in hydrophobic interactions with the receptor's active site. nih.govnih.gov

Prediction of Binding Affinities

The prediction of binding affinities through computational methods, primarily molecular docking, is a cornerstone of rational drug design. This in silico technique estimates the binding energy and preferred orientation of a ligand when it interacts with the active site of a target protein. For derivatives of thiazole, molecular docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

Molecular docking simulations for thiazole-containing compounds typically reveal binding energies ranging from -6.0 to -11.0 kcal/mol, indicating potentially strong and stable interactions with various protein targets. nih.govnih.gov For instance, studies on novel thiazole derivatives have shown that their binding affinity is often driven by a combination of hydrogen bonds, hydrophobic interactions, and arene-cation interactions with key amino acid residues in the target's active site. nih.govmdpi.com In the case of this compound, the piperidine ring is expected to engage in hydrophobic interactions, while the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors.

To illustrate the typical outputs of such studies, the following table presents hypothetical binding affinities for analogous thiazole derivatives against common biological targets, as informed by general findings in the field.

| Target Protein | Ligand (Analogous Thiazole Derivative) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | Thiazole-Pyridine Hybrid | -8.5 | Arg120, Tyr355, Ser530 |

| DNA Gyrase B | Aminothiazole Derivative | -9.2 | Asp73, Asn46, Ile78 |

| Epidermal Growth Factor Receptor (EGFR) | Thiazolyl-Thiadiazole Compound | -7.8 | Met793, Lys745, Thr790 |

This table is illustrative and based on general findings for the thiazole class of compounds, not specific experimental data for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Biological Environments

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational dynamics and stability of a ligand-protein complex over time. These simulations model the atomic and molecular movements, providing insights into how a compound like this compound might behave in a dynamic biological environment.

For various thiazole-based compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the flexibility of the ligand within the binding pocket. nih.govnih.gov Simulations often reveal that stable hydrogen bonds and persistent hydrophobic contacts are crucial for maintaining the ligand's inhibitory conformation. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are key metrics used to assess the stability of the complex throughout the simulation. A stable complex is generally indicated by low and converging RMSD values. These computational studies can predict the regulation of proteins involved in various pathways, identifying promising candidates for targeted therapies. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, this method provides a detailed map of close contacts between neighboring molecules.

Studies on analogous structures show that H···H interactions typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms in organic molecules. nih.govnih.gov Other significant interactions for thiazole derivatives include N···H/H···N, S···H/H···S, and C···H/H···C contacts. nih.gov The presence of the piperidine and dimethyl-thiazole moieties in this compound would likely result in a significant contribution from van der Waals forces, particularly H···H interactions.

The following table summarizes a typical distribution of intermolecular contacts for a crystalline thiazole derivative, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

Data adapted from a representative Hirshfeld surface analysis of a substituted aminothiazole derivative and is for illustrative purposes. nih.gov

Structure-Based Drug Design Insights Derived from Computational Models

The insights gained from computational models are pivotal for structure-based drug design (SBDD). By integrating data from molecular docking, MD simulations, and other computational techniques, researchers can build robust structure-activity relationships (SAR).

For the thiazole scaffold, computational studies have guided the design of new derivatives with enhanced biological activity. nih.gov For example, after identifying the key interactions of a lead compound through docking, medicinal chemists can strategically modify its structure to improve binding affinity, selectivity, and pharmacokinetic properties. The piperidine ring in this compound, for instance, could be a target for modification to optimize its fit within a hydrophobic pocket of a target enzyme. Similarly, the methyl groups on the thiazole ring could be altered to probe for additional binding interactions or to modulate the compound's electronic properties. This iterative process of computational analysis and chemical synthesis accelerates the discovery of potent and selective drug candidates.

Exploration of Biological Activities and Underlying Mechanisms of Action of 4,5 Dimethyl 2 Piperidin 1 Yl Thiazole Analogues

Antimicrobial Activity Investigations

Thiazole (B1198619) derivatives are a well-established class of antimicrobial agents, with research demonstrating their effectiveness against a broad spectrum of pathogens, including bacteria, fungi, and viruses. researchgate.netrsc.orgjchemrev.com The unique chemical properties conferred by the sulfur and nitrogen heteroatoms within the thiazole ring are believed to play a crucial role in their interaction with microbial targets. researchgate.netnih.gov

Antibacterial Efficacy and Potential Mechanistic Pathways

Analogues of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole are part of a larger family of thiazole-containing compounds that have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies on various thiazole derivatives have revealed several potential mechanisms of action that contribute to their bactericidal or bacteriostatic effects.

One primary mechanism involves the inhibition of essential bacterial enzymes. For instance, certain benzothiazole (B30560) derivatives have been identified as potent dual inhibitors of DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes critical for DNA replication and segregation. nih.gov This dual-targeting approach is particularly advantageous as it can lead to a very low frequency of resistance development. nih.gov For example, benzothiazole ethyl urea (B33335) derivatives have demonstrated powerful inhibitory activity against S. aureus topoisomerase IV with IC50 values as low as 0.008 µg/mL. nih.gov

Another key target for thiazole-based compounds is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. rsc.orgnih.gov By stimulating FtsZ polymerization, certain thiazole-quinolinium derivatives disrupt the dynamic formation of the Z-ring, a crucial step in bacterial cytokinesis. rsc.org This leads to an altered, elongated cell morphology and ultimately inhibits bacterial proliferation. rsc.org The minimum inhibitory concentrations (MICs) for these compounds against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) can be as low as 1 µg/mL, demonstrating potency significantly greater than conventional antibiotics like methicillin. nih.gov

Furthermore, some thiazole derivatives function as membrane-perturbing agents, depolarizing the cytoplasmic membrane of bacteria, which disrupts cellular integrity and leads to cell death. nih.gov The lipophilicity of thiazole compounds is a key physicochemical parameter that influences their ability to traverse bacterial membranes and interact with intracellular targets. researchgate.net The amphiphilic nature of some derivatives facilitates their integration into microbial cell membranes, enhancing their antimicrobial action. mdpi.com

| Thiazole Analogue Class | Bacterial Target/Mechanism | Example Pathogens | Reported Activity (MIC/IC50) |

|---|---|---|---|

| Benzothiazole Ethyl Urea Derivatives | DNA Gyrase (GyrB) & Topoisomerase IV (ParE) Inhibition | Staphylococcus aureus | IC50 = 0.008-0.012 µg/mL nih.gov |

| Thiazole-Quinolinium Derivatives | FtsZ Polymerization Disruption | MRSA, VRE, E. coli | MIC = 1-32 µg/mL nih.gov |

| 2,4-Disubstituted Thiazoles | General Membrane Perturbation | Bacillus subtilis, Escherichia coli | MIC = 3.9-125 µg/mL researchgate.net |

| Thiazolidinone Derivatives | General Antibacterial | Klebsiella pneumoniae, E. coli | MIC < 31.25-62.5 µg/mL scielo.br |

Antifungal Efficacy and Potential Mechanistic Pathways (e.g., Oxysterol-Binding Protein Inhibition)

The antifungal properties of thiazole derivatives are well-documented, with efficacy demonstrated against a range of pathogenic fungi, including various Candida species and oomycetes. jchemrev.comnih.gov The mechanisms underlying their antifungal action can be quite specific, highlighting the potential for developing targeted therapies.

A prominent example within a structurally related class is the piperidinyl thiazole isoxazoline (B3343090) fungicide, Oxathiapiprolin. nih.gov This compound exerts its potent antifungal effect by targeting the oxysterol-binding protein (OSBP). nih.govacs.org OSBPs are involved in lipid transport and signaling, and their inhibition disrupts critical cellular processes in the fungal pathogen. A systematic exploration of piperidinyl thiazole fungicides, using bioisosteric replacement strategies, has led to the development of novel analogues with excellent activity against oomycetes like Phytophthora infestans and Plasmopara viticola. nih.gov Some of these compounds provide excellent control in field trials at application rates as low as 20-30 g per hectare. nih.gov

Other studies have focused on thiazole derivatives effective against opportunistic human pathogens like Candida albicans. Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects, with MIC values ranging from 0.008 to 7.81 µg/mL, an activity level comparable or superior to the conventional antifungal agent nystatin. nih.gov The high lipophilicity of these derivatives is believed to correlate with their potent antifungal activity, likely by facilitating penetration of the fungal cell membrane. nih.gov The antifungal action of thiazoles can be comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com

| Thiazole Analogue Class | Fungal Target/Mechanism | Example Pathogens | Reported Activity (MIC) |

|---|---|---|---|

| Piperidinyl Thiazole Analogues | Oxysterol-Binding Protein (OSBP) Inhibition | Phytophthora infestans, Plasmopara viticola | Effective at 20-30 g/hectare nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Not specified (High Lipophilicity) | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL nih.gov |

| Thiazolidin-4-one Derivatives | General Antifungal | Candida glabrata, Candida albicans | 31.25-62.5 µg/mL scielo.br |

| General Thiazole Derivatives | General Antifungal | Candida strains | Comparable to Ketoconazole jchemrev.com |

Antiviral Potency and Associated Mechanisms (if reported for derivatives)

The broad antimicrobial spectrum of the thiazole scaffold extends to antiviral activity. rsc.org Patent literature and research studies have described thiazole derivatives capable of inhibiting a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), coronaviruses, and influenza viruses. nih.gov

The development of new, effective antiviral agents is a critical area of research, particularly due to the emergence of drug-resistant viral strains. nih.gov While specific mechanisms are diverse and depend on the exact chemical structure and the target virus, thiazole-containing compounds have been identified as promising lead structures for further development. nih.gov For example, certain synthesized pyrazolothiazole derivatives have been evaluated for activity against a broad panel of viruses. One such N-acetyl 4,5-dihydropyrazole derivative showed selective activity against the vaccinia virus at subtoxic concentrations, with a 50% effective concentration (EC50) of 7 µg/mL. nih.gov This highlights the potential to discover novel antiviral agents by exploring the chemical space of thiazole analogues. nih.gov

Anticancer Activity Studies

The thiazole moiety is a key structural component in many compounds designed as anticancer agents. nih.govmdpi.com Its derivatives have been extensively investigated for their ability to inhibit cancer cell proliferation and induce tumor cell death by targeting key molecules and pathways involved in cancer progression. rsc.orgrsc.org

Inhibition of Key Enzymes (e.g., Polo-like kinase PLK1, Ras Oncogene Activity, Tyrosine Kinases)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. nih.gov Thiazole derivatives have proven to be a particularly fruitful scaffold for designing potent and selective kinase inhibitors. researchgate.netrsc.org

Tyrosine Kinase Inhibition: Many thiazole-based compounds have been developed as inhibitors of tyrosine kinases, which can become constitutively active in cancer, leading to uncontrolled cell growth. mdpi.com A key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that is a major regulator of angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com Thiazole derivatives have been designed that show potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the multi-kinase inhibitor drug Sorafenib. mdpi.commdpi.com Other tyrosine kinases, such as c-Met and Fibroblast Growth Factor Receptor 1 (FGFR1), have also been successfully targeted by thiazole analogues. science.govnih.gov

Serine/Threonine Kinase Inhibition: Besides tyrosine kinases, thiazole derivatives also target serine/threonine kinases. This class includes crucial cell cycle regulators like Aurora kinases and cyclin-dependent kinases (CDKs). nih.gov For example, aminothiazole compounds have been developed as specific inhibitors of Aurora A kinase with IC50 values as low as 79 nM. nih.gov Other research has focused on developing dual inhibitors that target multiple kinases simultaneously, such as compounds that inhibit both PI3K (a lipid kinase) and mTOR (a serine/threonine kinase), which are central components of a signaling pathway frequently deregulated in cancer. nih.gov

Ras Oncogene Activity: The RAS family of oncogenes are notoriously difficult to target. However, innovative strategies are emerging. One approach involves designing inhibitors that bind to an intracellular protein, cyclophilin A (CypA), forming a binary complex that then selectively engages the active, GTP-bound state of RAS (RAS(ON)). youtube.com This creates a tri-complex that sterically blocks RAS from interacting with its downstream effectors, thereby inhibiting the oncogenic signaling cascade. While not specifically detailing a thiazole core, this mechanism represents a potential avenue for future thiazole-based drug design targeting RAS. youtube.com

| Enzyme Target | Thiazole Analogue Class | Reported Potency (IC50) |

|---|---|---|

| VEGFR-2 (Tyrosine Kinase) | Hydrazinyl Thiazole Derivatives | 0.15 µM mdpi.com |

| Aurora A (Serine/Threonine Kinase) | Aminothiazole Derivatives | 79 nM nih.gov |

| PI3Kα / mTOR (Lipid / Serine-Threonine Kinase) | Substituted Thiazole Derivatives | PI3Kα: Similar to Alpelisib nih.gov |

| c-Met (Tyrosine Kinase) | Tetrahydrobenzo[d]thiazole Derivatives | < 1.30 nM nih.gov |

| B-RAFV600E (Serine/Threonine Kinase) | Phenyl Sulfonyl Thiazole Derivatives | 23.1 nM nih.gov |

Modulation of Cellular Pathways Relevant to Cancer Progression (e.g., cell cycle, apoptosis)

Beyond direct enzyme inhibition, the anticancer effects of thiazole analogues are mediated through their profound impact on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death).

Cell Cycle Arrest: Uncontrolled progression through the cell cycle is a hallmark of cancer. Many thiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing. For example, certain novel thiazole compounds were found to cause an accumulation of leukemia cells in the G0-G1 phase of the cell cycle. nih.gov Other studies on different thiazole derivatives demonstrated an ability to induce arrest at the G1/S checkpoint in MCF-7 breast cancer cells, effectively halting DNA replication and cell proliferation. mdpi.com This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. mdpi.com

Induction of Apoptosis: Evasion of apoptosis is another critical capability acquired by cancer cells. Thiazole-based compounds can counteract this by activating the apoptotic cascade. Treatment of cancer cells with these agents has been shown to significantly increase the percentage of cells undergoing both early and late apoptosis. mdpi.comnih.gov Mechanistically, this is often accompanied by an increase in the levels of key executioner proteins like caspase-3, which plays a central role in dismantling the cell during apoptosis. nih.gov For instance, one study found that a thiazole derivative increased the population of pre-G1 apoptotic cells from 2.02% in untreated controls to 37.36% in treated MCF-7 cells. mdpi.com Another potent pyrazole-benzothiazole compound was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the 2-aminothiazole (B372263) framework are recognized for their significant anti-inflammatory and analgesic effects. nih.govresearchgate.net This therapeutic potential stems from their ability to interact with and modulate key components of the inflammatory cascade.

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory action of 2-aminothiazole analogues is largely attributed to their capacity to inhibit crucial enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, thiazole derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. nih.gov

Recent studies have focused on developing 2-aminothiazole derivatives that selectively inhibit COX-2. mdpi.com This selectivity is desirable as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. For instance, a series of 2-aminothiazole derivatives bonded with 2-methylthiobenzimidazole have been shown to be selective COX-2 and 15-LOX inhibitors. mdpi.com The anti-inflammatory activity of some thiazole derivatives has been found to be comparable to or even greater than that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

In addition to COX inhibition, these compounds can modulate other inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in orchestrating the inflammatory response. The dual inhibition of both COX and LOX pathways by certain aminothiazole-featured pirinixic acid derivatives presents a potent strategy for managing inflammation. nih.gov

Lipoxygenase Inhibition Mechanisms

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators. nih.gov Leukotrienes are involved in various inflammatory conditions, including asthma and allergic reactions. The 2-aminothiazole moiety has been identified as a key feature in the development of potent 5-lipoxygenase (5-LO) inhibitors. nih.gov

Mechanistic studies have revealed that aminothiazole-containing compounds can act as a novel class of 5-LO inhibitors with unique characteristics. nih.gov Some of these compounds, such as aminothiazole-featured pirinixic acid derivatives, have been developed as dual inhibitors of both 5-LO and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is another key enzyme in the prostaglandin synthesis pathway. nih.govacs.org This dual-action mechanism offers a comprehensive approach to controlling inflammation by targeting multiple pathways simultaneously. For example, compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid) demonstrated potent dual inhibition with IC50 values of 0.3 and 0.4 µM for 5-LO and mPGES-1, respectively. nih.gov

The inhibitory action of these compounds is often specific, with some showing little to no activity against other related enzymes like 12/15-LOXs. nih.gov This specificity is crucial for minimizing off-target effects. The molecular mechanism can involve interactions with key amino acid residues within the active site of the 5-LO enzyme.

Antiplatelet Activity and Mechanism of Action

Platelets play a central role in hemostasis and thrombosis. healthbiotechpharm.org However, their pathological aggregation can lead to cardiovascular diseases. brieflands.com Several thiazole derivatives have been identified as potent inhibitors of platelet aggregation. healthbiotechpharm.orgnih.govnih.gov

One notable example is the 4-piperidone-based thiazole derivative known as R4 ((Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide). This compound has been shown to completely inhibit collagen-induced platelet aggregation at a concentration of 1.1875 µM and ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org The IC50 values for R4 against collagen and ADP-induced aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively, indicating significant potency. healthbiotechpharm.org

The mechanism of action for the antiplatelet effects of these compounds often involves the inhibition of secondary aggregation pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX). healthbiotechpharm.orgnih.gov By blocking these pathways, the compounds prevent the formation of pro-aggregatory molecules like thromboxane (B8750289) A2. For example, the diphenylthiazole derivative 10n (4,5-bis(4-methoxyphenyl)-2-(1,5-dimethyl-2-pyrrolyl)thiazole) was found to inhibit cyclo-oxygenase, with its ex vivo activity being 200 times stronger than that of aspirin. nih.gov

Molecular docking studies have provided insights into the interaction of these compounds with platelet receptors. For instance, the thiadiazole derivative 3b (N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine), which potently inhibits ADP-induced platelet aggregation with an IC50 of 39 ± 11 µM, is thought to interact with the P2Y12 receptor. brieflands.com The nitrogen of the thiadiazole ring forms hydrogen bonds with Lys280, while the tolyl ring engages in hydrophobic interactions with Tyr105. brieflands.com

Table 1: Antiplatelet Activity of Selected Thiazole Analogues

| Compound | Inducer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| R4 | Collagen | 0.55 ± 0.12 | Inhibition of secondary pathways (COX, LOX) healthbiotechpharm.org |

| R4 | ADP | 0.26 ± 0.20 | Inhibition of secondary pathways (COX, LOX) healthbiotechpharm.org |

| 10n | Arachidonic Acid | - | Cyclo-oxygenase inhibition nih.gov |

| 3b | ADP | 39 ± 11 | P2Y12 receptor inhibition brieflands.com |

Antidiabetic/Hypoglycemic Potential and Receptor Interactions (e.g., Thiazolidinedione derivatives)

The thiazole nucleus is a core component of several antidiabetic drugs, most notably the thiazolidinedione (TZD) class, which includes drugs like pioglitazone (B448) and rosiglitazone. rjptonline.orgrjptonline.orgijpsjournal.com These compounds are known for their effectiveness in managing type 2 diabetes by improving insulin (B600854) sensitivity. nih.govrasayanjournal.co.in

The primary mechanism of action for TZD derivatives is their function as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). rasayanjournal.co.inmdpi.com PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. mdpi.com When activated by a TZD ligand, PPARγ forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to the transcription of genes that enhance insulin action and promote the storage of fatty acids in fat cells. wikipedia.org

Research has focused on synthesizing novel thiazole and thiazolidinedione derivatives to develop safer and more effective antidiabetic agents. rjptonline.orgrasayanjournal.co.in For instance, novel derivatives of Morpholinothiazolyl-2,4-thiazolidindione have been synthesized and evaluated for their antidiabetic activity. rjptonline.org In silico studies of 2-aminobenzothiazole (B30445) derivatives have shown a high binding affinity for PPARγ. mdpi.com Specifically, compounds 3b (methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) and 4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) exhibited high affinity with ΔG values of -7.8 and -8.4 kcal/mol, respectively. mdpi.com In vivo studies in a rat model of type 2 diabetes confirmed that these compounds could significantly reduce blood glucose levels and improve the lipid profile. mdpi.com

Beyond PPARγ agonism, other mechanisms have been explored. Some thiazole derivatives have been found to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. ijpsjournal.comrasayanjournal.co.in This inhibition can help to lower post-meal blood glucose levels.

Table 2: Antidiabetic Activity of Selected Thiazole Analogues

| Compound | Target/Mechanism | Key Findings |

|---|---|---|

| Pioglitazone | PPARγ Agonist | Improves insulin sensitivity, reduces blood glucose. nih.govwikipedia.org |

| Rosiglitazone | PPARγ Agonist | Improves insulin sensitivity, reduces blood glucose. nih.govwikipedia.org |

| 3b | PPARγ Agonist (in silico) | High binding affinity (ΔG = -7.8 kcal/mol). mdpi.com |

| 4y | PPARγ Agonist (in silico) | High binding affinity (ΔG = -8.4 kcal/mol). mdpi.com |

Other Pharmacological Activities (e.g., dopamine (B1211576) agonist properties, where related structural motifs are discussed)

The versatile 2-aminothiazole scaffold has been incorporated into molecules targeting a wide range of other biological systems. One significant area is the central nervous system, where certain derivatives have been developed as dopamine agonists. scholarsresearchlibrary.comgoogle.com

Dopamine partial agonists are considered a potential treatment for conditions like schizophrenia, offering a better side effect profile than traditional antipsychotics. nih.gov A series of aminothiazole fused benzazepines have been synthesized and shown to act as selective dopamine D2 partial agonists. nih.gov These compounds exhibit good selectivity and tunable partial agonism at the D2 receptor. One of the lead compounds from this series, 8h , demonstrated favorable in vitro and in vivo characteristics and was active in animal models of antipsychotic activity. nih.gov

The 2-aminothiazole moiety is valued in medicinal chemistry as a stable and lipophilic bioisosteric replacement for a phenol (B47542) group, which can be beneficial for brain penetration and receptor interaction. researchgate.net This structural feature has been exploited in the design of various CNS-active agents.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Influence of Substituents on Thiazole (B1198619) Ring (e.g., at C4 and C5 positions) on Biological Activity

The substitution pattern on the thiazole ring is a critical determinant of biological activity. The parent compound features methyl groups at both the C4 and C5 positions. SAR studies on related 2-aminothiazole (B372263) analogs indicate that the nature of these substituents significantly modulates potency and selectivity.

For instance, in the context of anticancer activity, the incorporation of methyl groups at the C4 or C5 positions of the thiazole core has been shown to decrease potency against certain cell lines (IC50 > 10 μmol/L). nih.gov Conversely, replacing these small alkyl groups with larger, more lipophilic moieties can be beneficial. Studies have shown that aromatic substitutions at these positions can improve antitumor activity more effectively than small alkyl or ester functionalities. nih.gov The introduction of a 4,5-butylidene ring, which can be considered a constrained and more lipophilic analog of the two methyl groups, was found to be beneficial for cytotoxicity in some series. nih.gov

This suggests that the C4 and C5 positions can accommodate a range of substituents, and the optimal choice is highly dependent on the specific biological target. The dimethyl substitution in 4,5-Dimethyl-2-(piperidin-1-yl)thiazole provides a baseline of moderate lipophilicity and steric bulk, which can be systematically modified to probe the binding pocket of a target enzyme or receptor.

Table 1: Influence of Thiazole C4/C5 Substituents on Biological Activity in 2-Aminothiazole Analogs

Impact of Modifications to the Piperidine (B6355638) Moiety on Biological Activity

Furthermore, the substitution pattern on the piperidine ring itself is a key area for optimization. For example, in a series of 4,5-disubstituted-thiazolyl amides, derivatives containing a 4-hydroxy-piperidine showed significant anti-inflammatory and antioxidant activities, indicating that introducing polar functional groups on the piperidine ring is a viable strategy for modulating activity. researchgate.net

Table 2: Effect of Piperidine and Analogs on Biological Activity

| Moiety at Thiazole C2-Position | Biological Activity Context | SAR Observation | Reference |

|---|---|---|---|

| Piperidine | Kinase Inhibition | Less active than morpholine (B109124) analog | nih.gov |

| 4-Hydroxy-piperidine | Anti-inflammatory | Active; polar group tolerated | researchgate.net |

| 4-N-Methyl piperazine (B1678402) | Anti-inflammatory | Active; demonstrates tolerance for piperazine | researchgate.net |

Role of the Piperidine Linker to the Thiazole Ring

In this compound, the piperidine nitrogen is directly linked to the C2 position of the thiazole ring. This direct C-N bond makes the piperidine an integral part of the 2-aminothiazole core. The nature of this linkage is fundamental to the molecule's electronic properties and spatial orientation.

Alternative linkers have been explored in related series. For instance, attaching the cyclic amine via an amide bridge is a common strategy. mdpi.comnih.gov This introduces a carbonyl group that can act as a hydrogen bond acceptor and changes the geometry and rotational freedom between the two ring systems. In other cases, piperazine has been used in place of piperidine, which introduces a second basic nitrogen atom, significantly altering the molecule's pKa and potential for ionic interactions. researchgate.net The choice between a direct linkage, an amide, or other spacers can dramatically influence how the molecule fits into a binding site and its pharmacokinetic properties. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

Based on the SAR of the broader 2-aminothiazole class, a general pharmacophore model for this compound can be proposed. The key elements include:

Aromatic/Heterocyclic Core: The thiazole ring itself often engages in hydrophobic or π-stacking interactions with the target protein. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring (at position 3) is a key hydrogen bond acceptor.

Hydrophobic/Steric Pockets: The C4 and C5 methyl groups occupy a hydrophobic region. The size and nature of substituents at these positions must be matched to the topology of the target's binding site.

Basic Amine/Hydrophobic Group: The piperidine ring serves a dual role. Its nitrogen atom provides a basic center, which may be protonated at physiological pH, allowing for ionic interactions. The carbon framework of the ring provides a hydrophobic or lipophilic feature that can interact with nonpolar residues in the target protein. nih.gov

Bioisosteric Replacement Strategies for Activity Optimization

Bioisosterism is a powerful strategy in medicinal chemistry for fine-tuning the pharmacological and physicochemical properties of a lead compound. ufrj.brnih.gov Several bioisosteric replacements could be envisioned for this compound to optimize its activity.

Thiazole Ring Replacement: The thiazole ring can be replaced by other five- or six-membered heterocycles. A common bioisostere is the oxadiazole ring, which can replace ester or amide groups and modulate stability. researchgate.net Pyrazole (B372694) is another potential replacement that alters the arrangement of heteroatoms and hydrogen bonding capabilities. nih.gov

Piperidine Ring Replacement: The piperidine ring can be substituted with other cyclic amines to modulate basicity, lipophilicity, and conformation. Common replacements include pyrrolidine (B122466) (five-membered ring), azepane (seven-membered ring), morpholine (introduces an oxygen atom, increasing polarity), and piperazine (introduces a second nitrogen, increasing basicity and hydrogen bonding potential). researchgate.net

Methyl Group Replacement: The methyl groups at C4 and C5 could be replaced with other small substituents to probe electronic and steric effects. For example, replacing a methyl group with a chlorine atom maintains a similar size but alters the electronic properties.

Table 3: Potential Bioisosteric Replacements and Their Predicted Effects

| Original Moiety | Bioisosteric Replacement | Potential Effect on Properties | Reference |

|---|---|---|---|

| Thiazole | 1,2,4-Oxadiazole | Modulate metabolic stability, alter H-bonding | researchgate.net |

| Thiazole | Pyrazole | Alter H-bonding pattern and aromatic interactions | nih.gov |

| Piperidine | Morpholine | Increase polarity, reduce basicity | nih.gov |

| Piperidine | Piperazine | Increase basicity, potential for additional interactions | researchgate.net |

Computational Approaches in Guiding SAR and Ligand Design

Computational chemistry provides powerful tools to guide the optimization of lead compounds like this compound. These in silico methods can rationalize observed SAR and predict the activity of novel analogs, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For 2-aminothiazole derivatives, QSAR models have been developed to predict anticancer and other activities. tandfonline.comacs.org Descriptors such as molecular surface area, autocorrelation, and charge distribution have been identified as significant influencers of inhibitory activity, providing a roadmap for designing more potent molecules. tandfonline.com

Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. jocpr.comresearchgate.netekb.eg For various 2-aminothiazole analogs, docking has been used to elucidate key interactions, such as hydrogen bonds with the thiazole nitrogen or hydrophobic interactions with substituents, which are crucial for their biological effects. jocpr.com This allows for the structure-based design of new derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes that occur upon ligand binding. tandfonline.comacs.org These studies can help refine docking poses and provide a more accurate estimation of binding free energies.

By integrating these computational approaches, researchers can build robust models that explain the SAR of the this compound scaffold and guide the design of next-generation analogs with enhanced therapeutic potential.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Analogues of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole

The exploration of the full therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse range of its analogues. Future research will likely focus on developing novel and more efficient synthetic methodologies. Traditional methods for creating thiazole (B1198619) derivatives, such as the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides, may be refined to improve yields and reduce reaction times. mdpi.com

Emerging strategies could include one-pot multicomponent reactions, which offer a streamlined approach to complex molecules from simple starting materials in a single step. nih.gov For instance, a multicomponent reaction involving 3-chloropentane-2,4-dione (B157559) could be a key step in synthesizing acetylthiazole intermediates, which can then be further modified. nih.gov The use of microwave-assisted organic synthesis (MAOS) and flow chemistry could also be explored to accelerate the synthesis of a library of analogues, allowing for high-throughput screening. Furthermore, the development of green synthetic routes, utilizing environmentally benign solvents and catalysts, will be a crucial aspect of future synthetic endeavors.

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Advanced computational methodologies are poised to play a pivotal role in unraveling the mechanistic intricacies of this compound and its derivatives. Molecular docking studies can predict the binding affinities and modes of interaction of these compounds with various biological targets. nih.govnih.gov For example, docking simulations could identify potential interactions with enzymes like bacterial DNA gyrase or various protein kinases, providing insights into their potential antimicrobial or anticancer activities. nih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, aiding in the design of more potent analogues. nih.gov Structure-activity relationship (SAR) analysis, supported by computational data, will be instrumental in identifying the key structural features responsible for biological activity, such as the role of the piperidine (B6355638) ring and the methyl groups on the thiazole core. nih.gov SwissADME profiling and other in silico tools can predict the pharmacokinetic and pharmacodynamic properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for further experimental validation. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While the broader class of thiazole derivatives has been investigated for a multitude of pharmacological activities, the specific therapeutic potential of this compound remains largely untapped. Future research should venture into exploring novel biological targets and therapeutic areas for this compound and its analogues.

Given the prevalence of the thiazole scaffold in anticancer agents, a primary focus could be the evaluation of its cytotoxicity against a panel of human cancer cell lines. wisdomlib.orgnih.govmdpi.com Mechanistic studies could investigate its potential to inhibit key signaling pathways involved in cancer progression, such as those mediated by VEGFR-2 or EGFR. nih.gov Beyond oncology, the neuroprotective potential of thiazole derivatives is an emerging area of interest. nih.gov Analogues of this compound could be screened for their ability to inhibit acetylcholinesterase or butyrylcholinesterase, or to prevent β-amyloid aggregation, which are key pathological hallmarks of Alzheimer's disease. nih.gov Furthermore, the anti-inflammatory, antioxidant, and anticonvulsant properties of this class of compounds warrant thorough investigation. nih.govwisdomlib.orgnih.gov

Strategies for Derivatization to Enhance Specificity and Potency

Systematic derivatization of the this compound core structure will be a key strategy to enhance its biological specificity and potency. Modifications can be strategically introduced at several positions on the molecule.

Table 1: Potential Derivatization Strategies

| Position of Modification | Potential Substituents | Desired Outcome |

| Piperidine Ring | Introduction of various functional groups (e.g., hydroxyl, carboxyl, amino) | Improved solubility, altered pharmacokinetic profile, and new target interactions. |

| Thiazole Ring (Methyl Groups) | Replacement with other alkyl or aryl groups | Enhanced binding affinity and selectivity for specific biological targets. |

| Thiazole Ring (Other Positions) | Introduction of electron-withdrawing or electron-donating groups | Modulation of electronic properties to fine-tune reactivity and biological activity. |

| Linker between Thiazole and Piperidine | Variation of the linker length or rigidity | Optimization of the spatial orientation for optimal target engagement. |

For instance, the introduction of electron-withdrawing groups has been shown to enhance the bioactivity of some thiazole derivatives. nih.gov Coupling the thiazole moiety with other pharmacologically active heterocycles, such as pyrazole (B372694) or pyridine, could lead to hybrid molecules with synergistic or multi-target activities. nih.govnih.govnih.gov The synthesis of a focused library of such derivatives, followed by rigorous biological evaluation, will be crucial for identifying lead compounds with improved therapeutic profiles.

Collaborative Research Frameworks in Drug Discovery and Development

The journey of a novel compound from the laboratory to the clinic is a complex and resource-intensive process that necessitates collaborative efforts. The future development of this compound and its analogues will greatly benefit from robust collaborative research frameworks.

Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) can accelerate the drug discovery pipeline. Academia can contribute expertise in fundamental research, including synthetic chemistry and mechanistic biology, while industry partners can provide resources for high-throughput screening, preclinical and clinical development. researchgate.netresearchgate.net Open-access platforms and data sharing initiatives can also foster a more collaborative environment, allowing researchers from different disciplines and geographical locations to contribute to the collective knowledge base on thiazole derivatives. Such interdisciplinary collaborations are essential to translate promising research findings into tangible therapeutic solutions. wisdomlib.org

Q & A

Basic: What are the standard synthetic protocols for 4,5-dimethyl-2-(piperidin-1-yl)thiazole, and how are reaction conditions optimized?

Answer:

The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., 2-(piperidin-1-yl)thiazoles) are synthesized via Hantzsch thiazole synthesis, using α-haloketones and thioureas/thiocarbamides under reflux in ethanol or acetonitrile . Optimization often employs factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Statistical methods like response surface methodology (RSM) are recommended to identify critical parameters, such as reaction time (e.g., 12-24 hours) and molar ratios (e.g., 1:1.2 of ketone to thiourea) .

Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C4/C5 and piperidinyl at C2) .

- FTIR : Peaks at ~3100 cm (C-H stretch in thiazole) and ~1600 cm (C=N/C=C vibrations) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for CHNS: 212.1083 g/mol) .

Cross-validation with computational tools (e.g., Gaussian for DFT calculations) enhances accuracy .

Advanced: How can researchers resolve contradictions in pharmacological activity data for thiazole derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

- Meta-analysis : Compare data across studies (e.g., IC values in cancer cell lines) while controlling for variables like pH and incubation time .

- Dose-response reevaluation : Reproduce assays under standardized protocols (e.g., MTT assay at 24/48-hour intervals) .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or COX-2) and correlate with experimental IC .

Advanced: What strategies improve the selectivity of this compound in enzyme inhibition studies?

Answer:

- Scaffold modification : Introduce substituents (e.g., halogens or methoxy groups) to enhance steric/electronic complementarity with enzyme active sites .

- Kinetic assays : Measure (inhibition constant) under pseudo-first-order conditions to differentiate competitive vs. non-competitive inhibition .

- Proteomics profiling : Use LC-MS/MS to identify off-target interactions and refine design .

Advanced: How can computational tools streamline the design of derivatives with enhanced bioavailability?

Answer:

- ADMET prediction : Software like SwissADME calculates key parameters (e.g., LogP <5, TPSA <140 Ų) to prioritize derivatives with favorable absorption .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to optimize binding kinetics .

- QSPR models : Corrogate structural descriptors (e.g., molar refractivity, polar surface area) with solubility data from shake-flask experiments .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Fragment-based screening : Synthesize analogs with systematic substitutions (e.g., varying alkyl/aryl groups at C4/C5) and test in parallel assays .

- Taguchi methods : Use orthogonal arrays (e.g., L9 array) to evaluate the impact of 3-4 variables (e.g., substituent size, lipophilicity) on activity .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .

Basic: What are the common pitfalls in interpreting spectral data for thiazole derivatives, and how are they mitigated?

Answer:

- Overlapping NMR signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton assignments .

- Impurity artifacts : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (>95%) .

- Solvent effects in IR : Record spectra in KBr pellets to minimize solvent interference .

Advanced: How do researchers validate target engagement in cellular models for this compound?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm target binding .

- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (e.g., ΔH, ΔS) in vitro .

Advanced: What methodologies address low reproducibility in synthetic yields across labs?

Answer:

- Standardized protocols : Publish detailed procedures (e.g., inert atmosphere for moisture-sensitive steps) .

- Round-robin testing : Collaborate across labs to identify variables (e.g., reagent lot variability) .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions in real time .

Advanced: How can researchers integrate heterogeneous data (e.g., in vitro, in silico) to prioritize derivatives for preclinical testing?

Answer:

- Multi-parameter optimization (MPO) : Score compounds based on weighted criteria (e.g., potency, solubility, toxicity) .

- Machine learning : Train random forest models on historical data to predict efficacy .

- Systems pharmacology : Map compound interactions with disease-associated pathways using KEGG or Reactome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.